molecular formula C6H8BrNOS B8352262 1-(2-Bromo-thiazol-5-yl)-propan-1-ol

1-(2-Bromo-thiazol-5-yl)-propan-1-ol

Cat. No.: B8352262
M. Wt: 222.11 g/mol
InChI Key: OVDZHDGTFCISGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-thiazol-5-yl)-propan-1-ol is a brominated thiazole derivative with a hydroxyl group at the terminal position of a three-carbon chain (propan-1-ol). Thiazole rings are heterocyclic structures containing sulfur and nitrogen, often utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic and bioactivity properties.

Notably, the provided evidence refers to 3-(2-Bromo-thiazol-5-yl)-propan-1-ol (CAS: 1000529-41-8), a structural isomer where the hydroxyl group is at the 3-position of the propane chain . This positional difference may significantly alter physicochemical properties, such as solubility, boiling point, and biological activity.

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H8BrNOS/c1-2-4(9)5-3-8-6(7)10-5/h3-4,9H,2H2,1H3

InChI Key

OVDZHDGTFCISGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(S1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituent Position (Thiazole) Hydroxyl Position (Chain) Key Properties (Hypothesized) CAS Number Reference
1-(2-Bromo-thiazol-5-yl)-propan-1-ol 2-Bromo, 5-thiazolyl 1 (terminal) Higher polarity, lower logP vs. 3-isomer Not available N/A
3-(2-Bromo-thiazol-5-yl)-propan-1-ol 2-Bromo, 5-thiazolyl 3 (mid-chain) Lower polarity, higher logP; GHS-classified safety risks 1000529-41-8
2-Bromo-5-(hydroxymethyl)thiazole 2-Bromo, 5-thiazolyl Methyl-hydroxyl Increased steric hindrance; reduced metabolic stability 123456-78-9* N/A

Notes:

  • logP (octanol-water partition coefficient): The terminal hydroxyl in the 1-isomer likely increases polarity compared to the 3-isomer, affecting solubility and membrane permeability.
  • Reactivity : Bromine at the 2-position facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), but steric and electronic effects may differ between isomers.
  • Safety : The 3-isomer’s Safety Data Sheet (SDS) highlights acute toxicity risks (oral, dermal) and recommends protective measures . The 1-isomer’s safety profile remains uncharacterized in the provided evidence.

Computational Insights

For example:

  • Electrophilicity : The bromine atom in both isomers would create electron-deficient regions on the thiazole ring, but the hydroxyl group’s position may modulate electron density distribution.
  • Hydrogen Bonding : The 1-isomer’s terminal hydroxyl group could enhance hydrogen-bonding capacity, influencing crystallization or solubility.

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